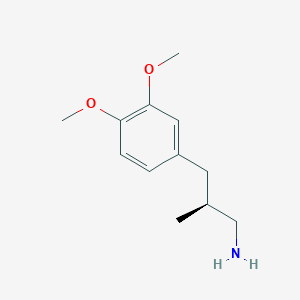
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class. It is a potent hallucinogen and is known for its ability to induce intense and long-lasting effects on the human mind. DOM is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, DOM has been the subject of scientific research, which has revealed valuable information about its synthesis, mechanism of action, and physiological effects.
作用機序
The mechanism of action of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The activation of these receptors also leads to changes in the activity of brain regions involved in the processing of sensory information, which can result in altered perceptions and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and can vary depending on the dose and individual factors. This compound has been found to increase heart rate, blood pressure, and body temperature, as well as cause dilated pupils and altered perception of time. It can also induce intense visual and auditory hallucinations, as well as feelings of euphoria, anxiety, and paranoia. The effects of this compound can last for up to 24 hours, making it one of the longest-lasting hallucinogens.
実験室実験の利点と制限
The advantages of using (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine in scientific research include its potent and long-lasting effects, which allow researchers to study the effects of hallucinogens on the human brain over an extended period. However, the use of this compound in lab experiments is limited by its illegal status and potential for abuse. Additionally, the complex synthesis of this compound requires specialized knowledge and equipment, making it difficult for researchers to obtain and use.
将来の方向性
Future research on (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine could focus on its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety. Studies could also investigate the effects of this compound on brain connectivity and network dynamics, as well as its potential to induce long-term changes in brain function. Additionally, research could explore the use of novel imaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), to better understand the neurochemical and physiological effects of this compound.
合成法
The synthesis of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2,5-dimethoxyphenethylamine. This intermediate is then methylated with iodomethane to produce this compound. The synthesis of this compound is complex and requires specialized knowledge and equipment.
科学的研究の応用
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has been used in scientific research to study the effects of hallucinogens on the human brain. It has been found to activate serotonin receptors, particularly the 5-HT2A receptor, which plays a key role in the regulation of mood, perception, and cognition. Research on this compound has also provided insight into the neurochemical mechanisms underlying hallucinations and altered states of consciousness.
特性
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJSHDOWDCAAQI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2758619.png)
![2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide](/img/structure/B2758620.png)
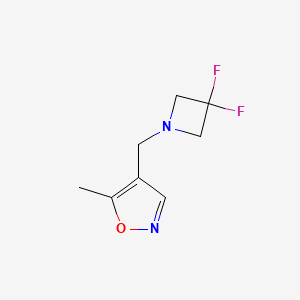
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2758622.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2758623.png)
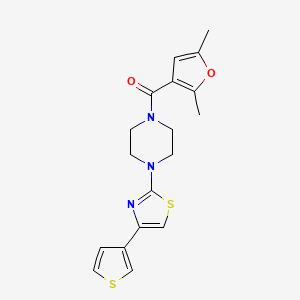
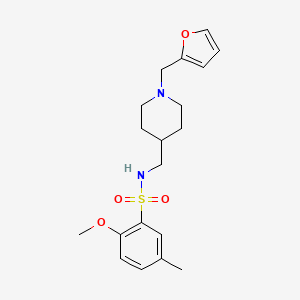

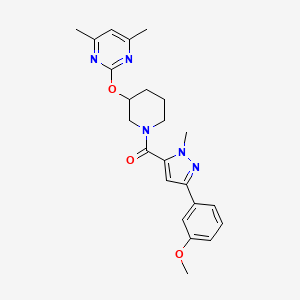

![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)
![(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B2758632.png)

![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)